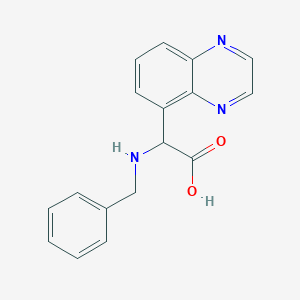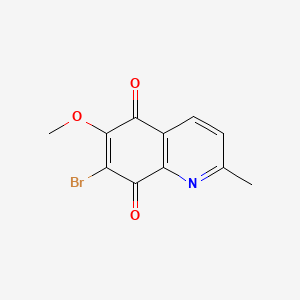
5-Hydroxy-4-(3,4,5-trihydroxyphenyl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-(3,4,5-trihydroxyphenyl)isoquinolin-1(2H)-one is a complex organic compound characterized by its isoquinoline structure with multiple hydroxyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(3,4,5-trihydroxyphenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-(3,4,5-trihydroxyphenyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered biological activities.
Scientific Research Applications
5-Hydroxy-4-(3,4,5-trihydroxyphenyl)isoquinolin-1(2H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(3,4,5-trihydroxyphenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity, allowing it to interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-(3,4,5-trihydroxyphenyl)isoquinolin-1(2H)-one
- 5-Hydroxy-3-(3,4,5-trihydroxyphenyl)isoquinolin-1(2H)-one
- 6-Hydroxy-4-(3,4,5-trihydroxyphenyl)isoquinolin-1(2H)-one
Uniqueness
5-Hydroxy-4-(3,4,5-trihydroxyphenyl)isoquinolin-1(2H)-one is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to its similar compounds, making it a valuable compound for research and development.
Properties
CAS No. |
656234-47-8 |
|---|---|
Molecular Formula |
C15H11NO5 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
5-hydroxy-4-(3,4,5-trihydroxyphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H11NO5/c17-10-3-1-2-8-13(10)9(6-16-15(8)21)7-4-11(18)14(20)12(19)5-7/h1-6,17-20H,(H,16,21) |
InChI Key |
INSDTWMEIVRIJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC(=C(C(=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Indeno[2,1-b]pyran, 2-(1-methylethyl)-4-phenyl-](/img/structure/B11841829.png)


![5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11841851.png)


![tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B11841863.png)
![8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one](/img/structure/B11841865.png)

